Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate
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Overview
Description
Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is an organic compound with the molecular formula C11H14ClNO4S It is a carbamate derivative featuring a benzyl group, a chlorosulfonyl group, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate typically involves the reaction of benzyl N-methylcarbamate with 2-chloroethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and efficient mixing.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by various nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products:
Substitution Reactions: The major products are the corresponding substituted carbamates.
Hydrolysis: The major product is the sulfonic acid derivative.
Scientific Research Applications
Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Biological Studies: It may be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The molecular targets and pathways involved depend on the specific application, but it often involves the inhibition of enzymes or modification of proteins.
Comparison with Similar Compounds
Benzyl N-methylcarbamate: Lacks the chlorosulfonyl group, making it less reactive.
Ethyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate: Similar structure but with an ethyl group instead of a benzyl group.
N-[2-(Chlorosulfonyl)ethyl]-N-methylcarbamate: Lacks the benzyl group, affecting its reactivity and applications.
Uniqueness: Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is unique due to the presence of both the benzyl and chlorosulfonyl groups, which confer specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
benzyl N-(2-chlorosulfonylethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-13(7-8-18(12,15)16)11(14)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWFRIJHQMPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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